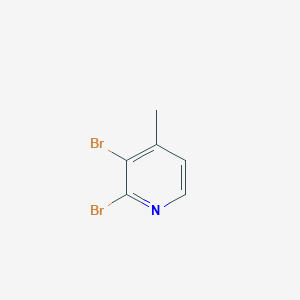

2,3-Dibromo-4-methylpyridine

Overview

Description

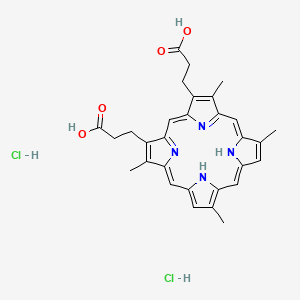

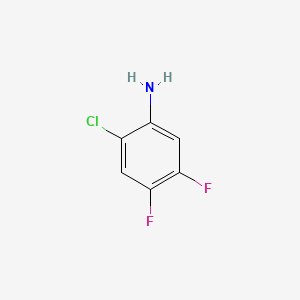

2,3-Dibromo-4-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 and is typically stored at temperatures between 2-8°C in an inert atmosphere . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2,3-Dibromo-4-methylpyridine is 1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Physical And Chemical Properties Analysis

2,3-Dibromo-4-methylpyridine is a solid substance . It has a molecular weight of 250.92 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The average mass is 250.919 Da and the monoisotopic mass is 248.878860 Da .

Scientific Research Applications

Comprehensive Analysis of 2,3-Dibromo-4-methylpyridine Applications

Synthesis of p38α MAP Kinase Inhibitors: 2,3-Dibromo-4-methylpyridine is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors , which are significant in the treatment of diseases driven by cytokines such as rheumatoid arthritis and psoriasis . These inhibitors also play a role in the study of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Organic Synthesis Intermediate: This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its reactivity with various nucleophiles makes it a valuable building block in medicinal chemistry .

Safety and Hazards

2,3-Dibromo-4-methylpyridine is classified as a Category 3 flammable liquid according to the GHS classification . It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

2,3-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLBQXITXFNXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624534 | |

| Record name | 2,3-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-methylpyridine | |

CAS RN |

871483-22-6 | |

| Record name | 2,3-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.